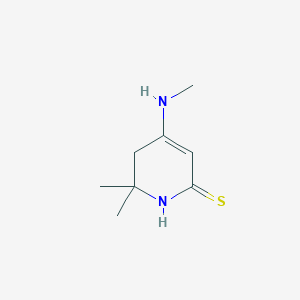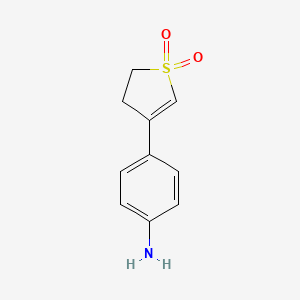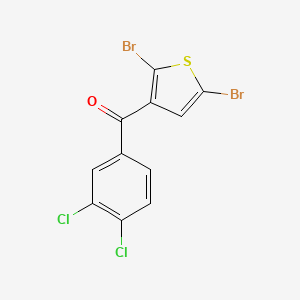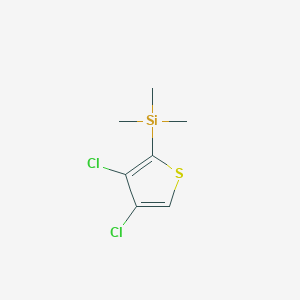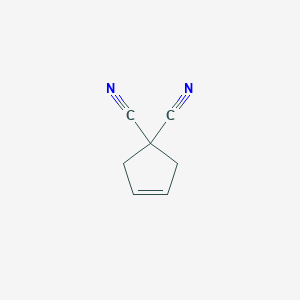![molecular formula C8H10S B14614054 2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl- CAS No. 59513-84-7](/img/structure/B14614054.png)
2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiabicyclo[320]hept-3-ene, 1-ethenyl- is a heterocyclic compound that features a bicyclic structure with a sulfur atom incorporated into the ring system
Méthodes De Préparation
The synthesis of 2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl- can be achieved through the reaction of acetylene with sodium sulfide in aqueous dimethyl disulfoxide . This method allows for the formation of the compound in a single step, making it an efficient synthetic route. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide.
Substitution: The compound can undergo substitution reactions, particularly at the ethenyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of sulfur-containing heterocycles on biological systems.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl- involves its interaction with molecular targets through its sulfur atom and ethenyl group. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The pathways involved may include oxidation-reduction cycles and substitution mechanisms .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl- include:
- 2-Thiabicyclo[2.3.0]hept-3-ene
- 3-Thiabicyclo[3.2.0]hept-6-ene 3,3-dioxide These compounds share the bicyclic structure with a sulfur atom but differ in the position and nature of substituents. The uniqueness of 2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl- lies in its ethenyl group, which provides distinct reactivity and potential applications .
Propriétés
Numéro CAS |
59513-84-7 |
|---|---|
Formule moléculaire |
C8H10S |
Poids moléculaire |
138.23 g/mol |
Nom IUPAC |
1-ethenyl-2-thiabicyclo[3.2.0]hept-3-ene |
InChI |
InChI=1S/C8H10S/c1-2-8-5-3-7(8)4-6-9-8/h2,4,6-7H,1,3,5H2 |
Clé InChI |
KZCYUOZZIBXXIU-UHFFFAOYSA-N |
SMILES canonique |
C=CC12CCC1C=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


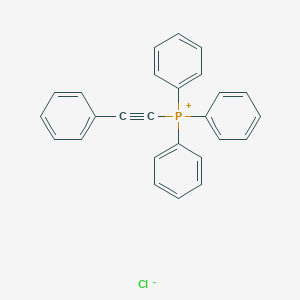
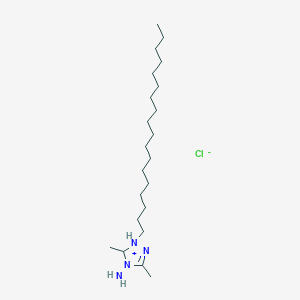
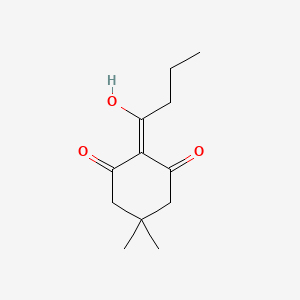
![2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14613994.png)
methanone](/img/structure/B14613998.png)
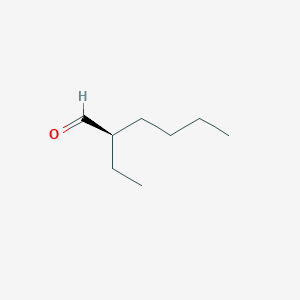
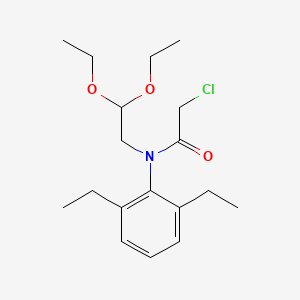
![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)
